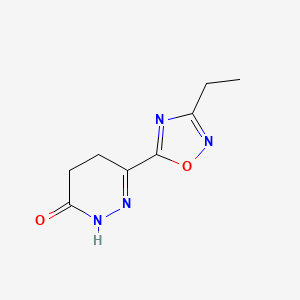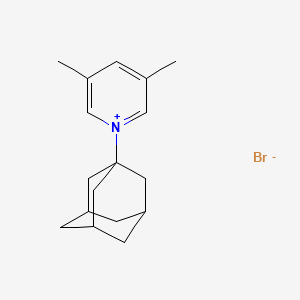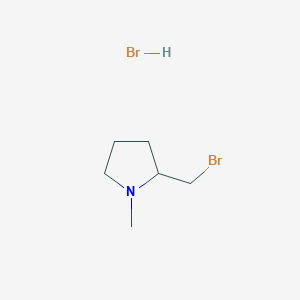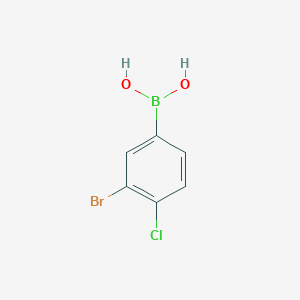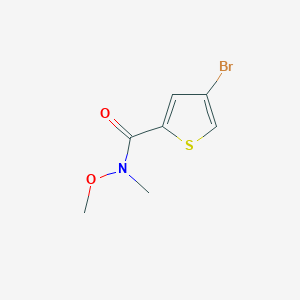
9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)
Übersicht
Beschreibung
“9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” is a chemical compound with the molecular formula C30H19BrN2 and a molecular weight of 487.40 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” can be achieved from 1-Bromo-3,5-difluorobenzene and Carbazole .Molecular Structure Analysis
The molecular structure of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” consists of a bromo-phenylene group sandwiched between two carbazole groups .Chemical Reactions Analysis
The compound has been used in the synthesis of homopolymers and copolymers .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
This compound is used in the creation of high-performance electrochromic devices . A derivative of 1,3-bis(carbazol-9-yl)benzene (BPBC) was synthesized and its related homopolymer (PBPBC) and copolymers (P(BPBC-co-BT), P(BPBC-co-CDT), and P(BPBC-co-CDTK)) were prepared using electrochemical polymerization . These materials showed multicolor transitions from the reduced to the oxidized state .
Energy Storage Devices
Organic conjugated polymers, which can be made from this compound, have attracted attention over the past two decades due to their versatile applications in energy-stored devices .
Sensors
The compound can also be used in the creation of sensors . The unique properties of the compound make it suitable for use in various types of sensors.
Catalysts
Another application of this compound is in the creation of catalysts . The compound can be used to create catalysts that have unique properties and can be used in various chemical reactions.
Solar Cells
The compound can also be used in the creation of solar cells . The unique properties of the compound make it suitable for use in solar cells, which can convert sunlight into electricity.
Field Effect Transistors
This compound can also be used in the creation of field effect transistors . These are a type of transistor that can be used in various electronic devices.
Light-Emitting Diodes (LEDs)
The compound can also be used in the creation of light-emitting diodes (LEDs) . LEDs are a type of light source that are used in a wide range of applications, from lighting to displays.
Electrodeposition
The compound is used in electrodeposition, a process that uses an electric current to reduce dissolved metal cations so they form a coherent metal coating on an electrode .
Wirkmechanismus
Eigenschaften
IUPAC Name |
9-(3-bromo-5-carbazol-9-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOKONNBSXFPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

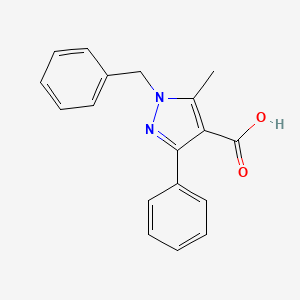
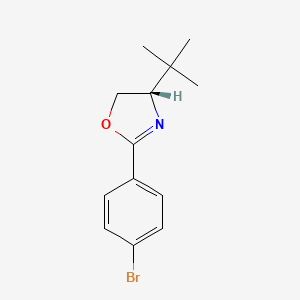

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

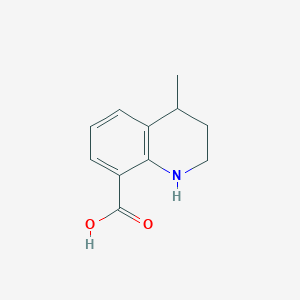

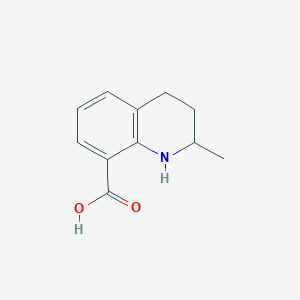
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
